(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
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Overview
Description
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a dichlorophenyl group and a phenylpiperazine moiety attached to a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Substitution with Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.
Formation of Methanethione Group: Finally, the methanethione group is attached using thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol group.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methanethiol derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the phenylpiperazine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not well-documented. based on its structure, it may interact with molecular targets such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-ethylpiperazin-1-yl)methanethione: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione lies in its combination of a dichlorophenyl group, a furan ring, and a phenylpiperazine moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C23H23Cl2N5OS
- Molecular Weight : 488.4 g/mol
- CAS Number : 886912-13-6
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenyl derivatives with furan and piperazine moieties. The synthetic route typically includes the formation of intermediate compounds that are subsequently converted into the final product through thioketone formation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 | 6.66 |
HT-29 | 8.51 |
MCF-7 | Not specified |
PC3 | Not specified |
The compound exhibited comparable efficacy to sorafenib, a known anticancer agent, indicating its potential as a therapeutic candidate for cancer treatment .
VEGFR-2 Inhibition
The compound also shows promise as a VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor. Compounds derived from similar structures have been reported to inhibit VEGFR-2 with IC50 values ranging from 42.5 to 57.1 nM, suggesting that modifications in the structure could enhance its inhibitory effects .
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in HT-29 cells.
- Western Blot Analysis : It deactivates VEGFR-2, disrupting signaling pathways involved in tumor growth and angiogenesis.
- Wound Healing Assay : Demonstrated inhibition of wound closure, indicating potential anti-metastatic properties .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds with similar structures:
- VEGFR Inhibition Study : A study evaluating derivatives of phenylpiperazine showed remarkable enzyme inhibition and cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
- Molecular Docking Studies : Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression, further validating its potential as an anticancer agent .
- Comparative Analysis : A comparative analysis of various derivatives demonstrated that modifications at specific positions on the furan and piperazine rings significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-17-7-6-15(14-18(17)23)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOZOSFVJGUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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